molecular formula C6H12O2S B2592503 Tert-butyl 2-sulfanylacetate CAS No. 20291-99-0

Tert-butyl 2-sulfanylacetate

Cat. No.: B2592503
CAS No.: 20291-99-0
M. Wt: 148.22
InChI Key: YXIMCNGUIIEJMO-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfanylacetate, also known as tert-butyl 2-mercaptoacetate, is an organosulfur compound with the molecular formula C6H12O2S. It is characterized by the presence of a tert-butyl ester group and a sulfanyl (mercapto) group attached to an acetate backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-sulfanylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with thioglycolic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-sulfanylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-sulfanylacetate involves its ability to undergo thiol-disulfide exchange reactions. The sulfanyl group can interact with disulfide bonds in proteins, leading to the formation of mixed disulfides. This property makes it useful in studying redox biology and enzyme mechanisms .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-sulfanylacetate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric effects play a crucial role .

Properties

IUPAC Name

tert-butyl 2-sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMCNGUIIEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347658
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-99-0
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-sulfanylacetate
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